molecular formula C16H15ClFNO5S B2417818 4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798640-03-5

4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2417818
CAS No.: 1798640-03-5
M. Wt: 387.81
InChI Key: HUGJWPMVIGWGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Pyranone Moiety: This can be done through etherification or esterification reactions, depending on the specific synthetic route.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: shares structural similarities with other sulfonyl-containing pyrrolidine derivatives.

    Pyrrolidine-2-one: Another compound with a pyrrolidine ring, but lacking the sulfonyl and pyranone groups.

    Pyrrolidine-2,5-diones: Compounds with a similar core structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a sulfonyl group, a pyrrolidine ring, and a pyranone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO5S/c1-10-6-12(7-16(20)23-10)24-11-4-5-19(9-11)25(21,22)13-2-3-15(18)14(17)8-13/h2-3,6-8,11H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGJWPMVIGWGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.